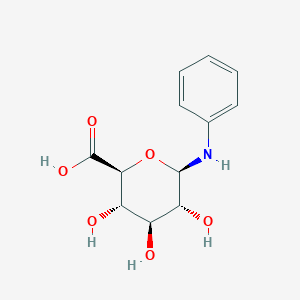

Aniline beta-D-Glucuronide

概要

説明

DL-メントールは、主に芳香植物、特にコーンミントオイルの蒸気蒸留によって得られる天然に存在する化合物です。モノテルペン類に属し、精油に含まれる有機化合物です。 DL-メントールは、その冷却効果と薬効で知られており、製薬、化粧品、食品など様々な産業で汎用的に使用されています .

2. 製法

合成経路と反応条件: DL-メントールは、いくつかの方法で合成できます。一般的な合成経路の1つに、チモールまたはプレゴンを水素化する経路があります。 水素化プロセスでは、通常、パラジウムやニッケルなどの金属触媒を、高圧かつ高温の条件で使用します .

工業生産方法: DL-メントールの工業生産は、ペパーミントオイルやその他のミントオイルからメントールを結晶化させる方法が一般的です。このプロセスには、オイルの蒸気蒸留、続いて冷却と結晶化によるメントール結晶の分離が含まれます。 別の方法では、シトラールの不斉水素化を行い、それをさらに合成ステップでメントールに変換します .

準備方法

Synthetic Routes and Reaction Conditions: DL-Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol or pulegone. The hydrogenation process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of DL-Menthol often involves the crystallization of menthol from peppermint oil or other mint oils. The process includes steam distillation of the oil, followed by cooling and crystallization to separate menthol crystals. Another method involves the asymmetric hydrogenation of citral, which is then converted into menthol through further synthesis steps .

化学反応の分析

反応の種類: DL-メントールは、以下のような様々な化学反応を起こします。

酸化: DL-メントールは、過マンガン酸カリウムやクロム酸などの酸化剤を使用して、メントンに酸化できます。

還元: メントンの還元は、水素化ホウ素ナトリウムなどの還元剤を使用して、DL-メントールを得ることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、クロム酸。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: 酢酸無水物、硫酸。

主な生成物:

酸化: メントン。

還元: DL-メントール。

置換: メントールアセテート.

4. 科学研究への応用

DL-メントールは、幅広い科学研究への応用があります。

科学的研究の応用

Scientific Research Applications

-

Cancer Treatment

- Aniline beta-D-glucuronide serves as a prodrug that can be activated by β-glucuronidase, an enzyme often overexpressed in tumor tissues. This activation releases the active drug, allowing for targeted cytotoxic effects on cancer cells while minimizing damage to healthy tissues .

- Studies have demonstrated that conjugating aniline mustard (a cytotoxic agent) with glucuronic acid results in a compound that selectively targets tumors exhibiting high β-glucuronidase activity, thereby enhancing therapeutic efficacy and safety .

-

Biomarker Development

- The activity of β-glucuronidase has been proposed as a biomarker for various diseases, including cancer. Elevated levels of this enzyme can indicate tumor presence and progression, making it a valuable tool for diagnostic purposes . this compound's interaction with this enzyme underscores its relevance in biomarker research.

-

Drug Delivery Systems

- The use of this compound in drug delivery systems is gaining attention due to its ability to improve the targeting of therapeutic agents to specific tissues. For instance, studies have shown that using β-glucuronidase-activated prodrugs can enhance drug delivery in conditions like neonatal jaundice and certain inflammatory diseases .

- Immunotherapy

Data Tables

Case Studies

-

Targeted Cancer Therapy

- A study conducted on rabbits demonstrated the effectiveness of radioiodinated aniline-mustard glucuronide conjugates as potential anticancer agents. The results indicated selective cytotoxicity towards tumor cells while sparing normal tissues, highlighting the promise of this approach in clinical applications .

- β-Glucuronidase Activity Monitoring

- Immunotherapy Applications

作用機序

DL-メントールは、主に皮膚の冷感受容体であるTRPM8受容体を活性化します。局所的に適用すると、‘冷感’受容体を刺激し、神経細胞膜のカルシウムイオン電流を阻害することで、冷却感をもたらします。 さらに、DL-メントールは、κオピオイド受容体のアゴニスト作用を通じて鎮痛効果を発揮する可能性があります .

類似化合物:

L-メントール: DL-メントールに比べて、純度が高く、冷却効果が強いことで知られている、天然に存在するメントールのエナンチオマー.

D-メントール: メントールのもう1つのエナンチオマーで、入手性が低いため、あまり使用されていません.

イソメントール: メントールの異性体で、冷却効果は似ていますが、感覚特性が異なります.

DL-メントールの独自性: DL-メントールは、D-メントールとL-メントールのラセミ混合物であり、バランスの取れた冷却効果をもたらし、適度な冷却感が必要な様々な用途に適しています。 その汎用性と入手性の良さから、複数の産業において貴重な化合物となっています .

類似化合物との比較

D-Menthol: The other enantiomer of menthol, which is less commonly used due to its lower availability.

Isomenthol: An isomer of menthol with similar cooling properties but different sensory characteristics.

Uniqueness of DL-Menthol: DL-Menthol is a racemic mixture of D- and L-menthol, providing a balanced cooling effect and making it suitable for various applications where a moderate cooling sensation is desired. Its versatility and availability make it a valuable compound in multiple industries .

生物活性

Aniline beta-D-glucuronide (ABG) is a significant metabolite formed from aniline, an aromatic amine widely used in various industrial applications, including dye production and pharmaceuticals. Understanding the biological activity of ABG is crucial for assessing its pharmacokinetics, toxicity, and potential therapeutic applications.

Chemical Structure and Formation

ABG is synthesized through glucuronidation , a metabolic process where aniline conjugates with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The molecular formula for ABG is , with a molecular weight of approximately 269.25 g/mol. This conjugation enhances the solubility of aniline, facilitating its excretion via renal pathways and reducing its potential toxicity.

Detoxification Mechanism

The formation of ABG plays a critical role in detoxifying aniline. By converting aniline into a more water-soluble form, ABG minimizes the harmful effects associated with aniline exposure. This metabolic pathway is essential for reducing risks related to chronic exposure to aniline, which has been linked to various health issues, including carcinogenicity and hematotoxicity .

Interaction with Other Compounds

Research indicates that ABG can influence the bioavailability and toxicity of other drugs when co-administered. It may affect pharmacokinetics by competing for glucuronidation enzymes or altering metabolic pathways of concomitant medications. This interaction underscores the importance of understanding ABG's role in drug metabolism and potential drug-drug interactions.

Carcinogenic Potential

Studies have shown that chronic exposure to aniline can lead to adverse health effects, including bladder tumors among workers exposed to aniline dyes. However, the specific role of ABG in this context remains under investigation. While some studies report that high doses of aniline can induce genetic damage and mutagenic effects, the exact relationship between ABG and these outcomes requires further exploration .

Genotoxicity Assessments

Genotoxicity studies involving aniline have yielded mixed results. For instance, while some tests indicate that aniline can induce chromosomal aberrations in certain animal models, others have shown no significant DNA damage at non-toxic concentrations. These findings highlight the need for more comprehensive studies to elucidate the genotoxic potential of ABG itself .

Case Studies and Research Findings

Therapeutic Applications

Emerging research suggests that glucuronides like ABG may have therapeutic implications beyond detoxification. For example, β-glucuronidase (βG), which hydrolyzes glucuronides back to their active forms, is being explored as a potential target for cancer therapy due to its elevated expression in tumor microenvironments. This mechanism could enable selective drug activation at tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTXZDAXCOTKFR-QUARPLMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435012 | |

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92117-30-1 | |

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。